molecular formula C12H15BrO4 B13687655 Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13687655
M. Wt: 303.15 g/mol
InChI Key: OXPNZUNVOPBWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methoxyphenol
  • 3-Methoxyphenol
  • 4-Bromo-3,5-dimethylphenol

Uniqueness

Ethyl 3-(4-Bromo-3-methoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 3-(4-bromo-3-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-9(13)11(6-8)16-2/h4-6,10,14H,3,7H2,1-2H3

InChI Key

OXPNZUNVOPBWDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.